molecular formula C6H12O2S B1587262 Methylthiomethyl butyrate CAS No. 74758-93-3

Methylthiomethyl butyrate

Cat. No. B1587262
CAS RN: 74758-93-3
M. Wt: 148.23 g/mol
InChI Key: PGAUNUCMBMQPFT-UHFFFAOYSA-N
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Description

Methylthiomethyl butyrate (MTMB) is a volatile organic compound that is commonly found in fruits such as grapefruit, pineapple, and mango. It is also found in some wines and beers, and is used as a flavoring agent in the food industry. MTMB has gained attention in scientific research due to its potential therapeutic and pharmacological properties.

Scientific Research Applications

Epigenetic Modifications and Gene Regulation

  • Epigenetic Modifications in Hemoglobin Gene Regulation : Butyrate is known for its role in epigenetic modifications, especially in the context of histone deacetylase inhibition. This process is crucial for the regulation of developmental stage-specific expression of beta-like globin genes. Butyrate has been shown to induce fetal hemoglobin production in patients with hemoglobin disorders, impacting the expression of these genes through changes in DNA methylation and histone acetylation (Fathallah et al., 2007).

Cell Death and Autophagy

  • Butyrate-Induced Cell Death in Gingival Epithelial Cells : Research indicates that butyrate can induce apoptosis and autophagic cell death in gingival epithelial cells. This finding is particularly relevant in the context of periodontal disease, where butyrate produced by anaerobic periodontal bacteria plays a role in cell death pathways (Tsuda et al., 2010).

Biotechnology and Gene Expression

  • DNA Methylation and Gene Expression in CHO Cells : Butyrate's effect on Chinese hamster ovary (CHO) cells, widely used in biotechnology, has been studied. Integrating DNA methylation and gene expression data in these cells exposed to butyrate revealed insights into butyrate-induced hyperproductivity and its impact on pathways like cell cycle and apoptosis (Wippermann et al., 2017).

Impact on Histone Modifications

  • Butyrate's Role in Histone Modification and Cell Cycle Proteins : Butyrate, as an HDAC inhibitor, influences the interplay between different posttranslational modifications of histone H3. This process is significant in understanding the mechanics of butyrate-arrested cell proliferation, particularly in vascular smooth muscle cells (Mathew et al., 2010).

Antidepressant Effects and Epigenetics

  • Antidepressant-Like Effects of Sodium Butyrate : Sodium butyrate has demonstrated antidepressant-like effects potentially linked to DNA methylation changes. The study highlighted its role in increasing TET1 and hydroxymethylation levels in the Bdnf gene, which is associated with neurogenesis and synaptic plasticity (Wei et al., 2015).

Colonic Function and Health

  • Butyrate's Role in Colonic Function : Butyrate, as a short-chain fatty acid, significantly contributes to intestinal microbial fermentation, playing a crucial role in the maintenance of colonic homeostasis. This includes being an energy source for intestinal epithelial cells and influencing the health of the colon (Hamer et al., 2007).

Applications in Energy and Materials Science

  • Butyrate in Energy and Material Sciences : Studies have also explored the role of butyrate and its derivatives in various applications like the synthesis of methyl butyrate under microwave irradiation and its performance in lithium-ion battery electrolytes (Dange & Rathod, 2017; Zhou et al., 2013).

Applications in Agriculture and Animal Production

  • Butyrate in Animal Nutrition and Health : Butyrate's importance extends to animal production, particularly as an alternative to in-feed antibiotics. It demonstrates benefits in enhancing gut development, controlling enteric pathogens, and improving growth performance in animals (Bedford & Gong, 2017).

properties

IUPAC Name

methylsulfanylmethyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-3-4-6(7)8-5-9-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAUNUCMBMQPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60868320
Record name Methylthiomethyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid with metallic fruity odour
Record name Methylthiomethyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/532/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

182.00 to 183.00 °C. @ 760.00 mm Hg
Record name Methylthiomethyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038299
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, very slightly soluble in water; soluble in alcohols and oils
Record name Methylthiomethyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038299
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Methylthiomethyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/532/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.943-0.948
Record name Methylthiomethyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/532/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Methylthiomethyl butyrate

CAS RN

74758-93-3
Record name (Methylthio)methyl butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74758-93-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylthiomethyl butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074758933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylthiomethyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (methylthio)methyl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.878
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLTHIOMETHYL BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PF86RKU3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methylthiomethyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038299
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

This product was prepared according to the procedure described in Example 1, by reacting butyric acid with chloromethyl methyl sulfide in the presence of one equivalent of triethylamine; b.p. 71°-73° C./12 mm Hg, nD20 1.4521.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 80 flavouring substances in the …
Number of citations: 0 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The CEF Panel of the European Food Safety Authority was requested to evaluate 80 flavouring substances in the Flavouring Group Evaluation 08, Revision 4, using the Procedure in …
Number of citations: 9 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 70 flavouring substances in the …
Number of citations: 1 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2010 - Wiley Online Library
The Scientific Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (the Panel) was asked to provide scientific advice to the Commission on the implications for …
Number of citations: 4 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2010 - Wiley Online Library
The Scientific Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (the Panel) was asked to provide scientific advice to the Commission on the implications for …
Number of citations: 0 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 3 efsa.onlinelibrary.wiley.com
IC Munro, E Kennepohl - Food and chemical toxicology, 2001 - Elsevier
A study was conducted to determine the margins of safety between no-observed-effect levels (NOELs) and daily per capita intake of flavouring substances evaluated by the Joint FAO/…
Number of citations: 16 www.sciencedirect.com
N Erythritol, N Curdlan
Number of citations: 0

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